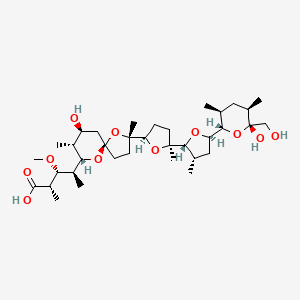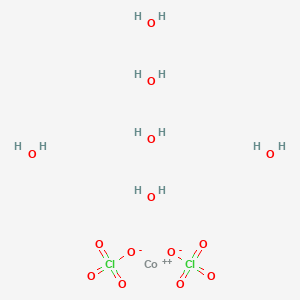
Cobalt perchlorate,hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt perchlorate hydrate, also known as Cobalt (II) perchlorate hexahydrate, is a compound with the linear formula Co(ClO4)2 · 6H2O . It has a molecular weight of 365.93 .
Molecular Structure Analysis
The molecular structure of Cobalt perchlorate hydrate is represented by the formula Co(ClO4)2 · 6H2O . This indicates that the compound consists of a cobalt (Co) atom, two perchlorate (ClO4) ions, and six water (H2O) molecules .
Physical And Chemical Properties Analysis
Cobalt perchlorate hydrate is described as having a red color and forming crystals or lumps . It is very soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .
Wissenschaftliche Forschungsanwendungen
Catalytic Behavior in Nanocrystal Synthesis : Cobalt nanocrystals with unique morphologies like snowflake-like, cauliflower-like, and ball-like shapes were synthesized using a process involving the reduction of Co(NO3)2 by hydrazine hydrate. These nanocrystals showed enhanced catalytic performance for the thermal decomposition of ammonium perchlorate, significantly lowering the decomposition temperature and increasing the decomposition heat (Liu, Li, Liu, & Lu, 2009).
Differential Spectrophotometric Method for Cobalt(II) Ions : Cobalt(II) ions can be determined through a differential spectrophotometric method, particularly after evaporating cobalt samples with perchloric acid. This study shows the importance of cobalt perchlorate in analytical chemistry for precise measurement of cobalt ions (Páll, Svehla, & Erdey, 1964).
Stability Constants of Cobalt(II) Chloride Complexes : Using Cobalt-60 as a tracer, this research investigated solutions containing cobalt(II) chloride complexes, highlighting the role of perchloric acid in maintaining ionic strength and stability in such studies (Morris & Short, 1962).
Separation of Cobalt(II) from Nickel(II) : A study demonstrating the use of a hybrid process based on the bulk liquid membrane for the selective separation of cobalt(II) from nickel(II), involving the transport of cobalt(II) anionic chlorocomplexes through liquid membranes containing perchloric acid (Sadyrbaeva, 2015).
Cobalt(III) in Aqueous Perchloric Acid Solutions : Investigating the species of Co(III) in aqueous perchloric acid solutions, this research highlighted the formation of complex species at high concentrations and low acidities, suggesting rapid hydrolysis followed by slow formation of polynuclear species (Sutcliffe & Weber, 1960).
Safety and Hazards
Cobalt perchlorate hydrate is classified as a strong oxidizer, which means it can cause or intensify fires . It is also considered a poison by intraperitoneal route . When heated to decomposition, it emits toxic vapors of cobalt and chlorine . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
Cobalt(II) perchlorate hexahydrate, also known as MFCD00150207, is an inorganic compound
Mode of Action
Cobalt ions can form coordination complexes with biological molecules, altering their structure and function
Biochemical Pathways
Cobalt ions are known to participate in various biochemical processes, including the activation of certain enzymes and the stabilization of protein structures .
Pharmacokinetics
It is known that cobalt ions can be absorbed by the body and distributed to various tissues
Result of Action
Cobalt ions can interact with various biological molecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) perchlorate hexahydrate. For example, the pH and temperature of the environment can affect the solubility and reactivity of the compound . Additionally, the presence of other ions or molecules can influence the compound’s interactions with its targets .
Eigenschaften
IUPAC Name |
cobalt(2+);diperchlorate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOBHNYTWJSVKF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CoH12O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt perchlorate,hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B8062838.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B8062843.png)
![2-[1,3-Benzodioxol-5-yl-[(2,4-dimethoxyphenyl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B8062854.png)
![2-[2-(4-Phenylmethoxyanilino)ethyl]isoindole-1,3-dione](/img/structure/B8062866.png)
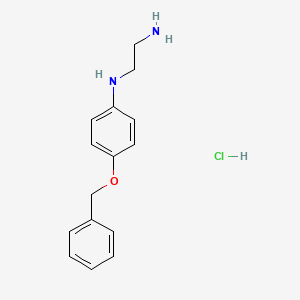
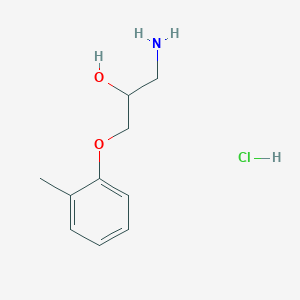
![Methyl 4-[(2-bromo-2-methylpropanoyl)amino]-3-hydroxybenzoate](/img/structure/B8062901.png)

![2-[[5-Cyano-4-[4-methoxy-3-(4-methylpiperazin-1-yl)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B8062914.png)
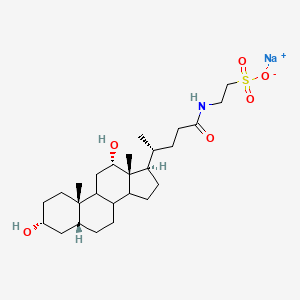
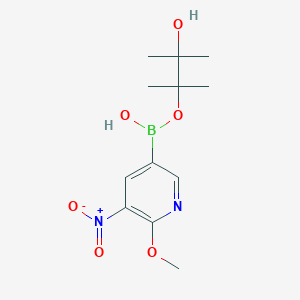
![N-[(1S)-1-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8062941.png)

